2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid
Description
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid (CAS: 453557-66-9) is a nicotinic acid derivative with a sulfanyl (-S-) group attached to a 3,4,4-trifluoro-3-butenyl substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₀H₈F₃NO₂S, with a molecular weight of 263.24 g/mol . The compound is structurally characterized by:
- A pyridine-3-carboxylic acid (nicotinic acid) core.
- A thioether linkage (-S-), which may enhance interactions with biological targets via sulfur-mediated binding.
Properties
IUPAC Name |
2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2S/c11-7(8(12)13)3-5-17-9-6(10(15)16)2-1-4-14-9/h1-2,4H,3,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTRKVVFQXNLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCCC(=C(F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid involves several steps. One common method includes the reaction of nicotinic acid with 3,4,4-trifluoro-3-butenyl sulfide under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally or functionally related compounds are analyzed for comparative insights:
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids (CSABs)
- Structure: Features a butanoic acid core with a sulfanyl-carboxymethyl group and an aryl ketone moiety .
- Synthesis: Prepared via Michael addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids .
- Biological Activity: Antiproliferative Activity: Exhibits 10-fold higher cytotoxicity against HeLa cells (IC₅₀ ~1–10 μM) compared to parent compounds, with selectivity toward cancer cells over healthy peripheral blood mononuclear cells (PBMCs) . Mechanism: Activity attributed to thiol-mediated Michael addition on cellular targets.
S-Substituted 2-Mercaptopyrimidine-5-Carbonitriles
- Structure : Pyrimidine core with a mercapto group and nitrile substitution .
- Biological Activity: Leishmanicidal: Active at 10 mg/kg in hamsters. Herbicidal: Strong activity against Lactuca sativa and Lemnoideae plants .
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides
- Structure : Oxadiazole core with indole and sulfanyl-acetamide substituents .
- Biological Activity :
- Enzyme Inhibition :
- α-Glucosidase : IC₅₀ = 49.71 µM (compound 8q) vs. acarbose (38.25 µM).
- Butyrylcholinesterase (BChE) : IC₅₀ = 31.62 µM (compound 8g) .
6-(1-Pyrrolidinyl)nicotinic Acid
- Structure : Nicotinic acid derivative with a pyrrolidine substituent at the 6-position .
- Molecular Weight : 192.22 g/mol (vs. 263.24 for the target compound).
- Functional Implications : The pyrrolidine group may enhance solubility or binding to amine-sensitive targets.
Key Structural and Functional Insights
Sulfur-Containing Moieties : The sulfanyl group in all compounds enhances reactivity with thiol-rich biological targets (e.g., enzymes, cellular proteins) .
Fluorine Substitution: The trifluoroalkenyl chain in the target compound likely improves metabolic stability and lipophilicity compared to non-fluorinated analogs.
Core Heterocycles :
- Pyridine (nicotinic acid) derivatives may target NAD⁺-dependent pathways.
- Pyrimidine/oxadiazole cores are associated with nucleic acid or enzyme inhibition .
Biological Activity
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid (CAS Number: 453557-66-9) is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C₁₀H₈F₃NO₂S
Molecular Weight: 263.24 g/mol
Melting Point: 123–125 °C
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈F₃NO₂S |
| Molecular Weight | 263.24 g/mol |
| Melting Point | 123–125 °C |
| CAS Number | 453557-66-9 |
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with biological pathways associated with nicotinic acid and its derivatives. This compound has shown promise as a nematocide , indicating its potential use in agricultural applications to control parasitic nematodes .
-
Nicotinic Acid Pathway:
- Similar to nicotinic acid, this compound may influence lipid metabolism by modulating the levels of high-density lipoproteins (HDL) and low-density lipoproteins (LDL) in the bloodstream. Studies have demonstrated that nicotinic acid can increase HDL cholesterol while lowering LDL cholesterol, which is beneficial for cardiovascular health .
- Receptor Interaction:
Case Study 1: Nematocidal Activity
In a study focused on agricultural applications, this compound was tested for its efficacy against root-knot nematodes. Results indicated that the compound exhibited significant nematocidal activity, reducing nematode populations in treated soil samples by over 80% compared to controls .
Case Study 2: Lipid Metabolism Modulation
A clinical study explored the effects of nicotinic acid derivatives on lipid profiles in patients with dyslipidemia. The findings suggested that compounds similar to this compound effectively improved HDL levels while decreasing triglycerides . This highlights the potential of such compounds in managing cholesterol levels and improving cardiovascular health.
Potential Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
- Cardiovascular Health: As a modulator of lipid metabolism, it could be developed as a treatment for dyslipidemia.
- Agricultural Use: Its nematocidal properties suggest potential use as a biopesticide in sustainable agriculture.
Q & A
Q. What analytical validations are critical for regulatory compliance in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
